molecular formula C15H17FO4 B8686033 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID CAS No. 56327-03-8

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID

Cat. No.: B8686033
CAS No.: 56327-03-8
M. Wt: 280.29 g/mol
InChI Key: KCPDEASEGSDFNA-UHFFFAOYSA-N
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Description

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[45]DECANE-8-CARBOXYLIC ACID is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID typically involves the reaction of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with a fluorinated aromatic compound under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The presence of the 4-fluorophenyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID stands out due to the presence of the 4-fluorophenyl group, which can enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56327-03-8

Molecular Formula

C15H17FO4

Molecular Weight

280.29 g/mol

IUPAC Name

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C15H17FO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18)

InChI Key

KCPDEASEGSDFNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)F)C(=O)O)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.1 g of 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile (74) were dissolved in 91 mL of ethylene glycol. 19.4 g of powdered potassium hydroxide were added and the mixture was heated to reflux until conversion was complete. The mixture was allowed to cool down to room temperature and poured into 300 mL of water. The pH was adjusted to 4 by addition of 2N HCl and the aqueous layer was extracted With ethyl acetate. The organic layer was extracted with brine, dried over magnesium sulfate and evaporated to dryness to give 29.85 g of the desired product. Rt=1.81 min (Method B). Detected mass: 281.2 (M+H+).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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